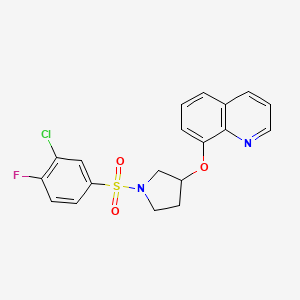

8-((1-((3-Chloro-4-fluorophenyl)sulfonyl)pyrrolidin-3-yl)oxy)quinoline

Description

Properties

IUPAC Name |

8-[1-(3-chloro-4-fluorophenyl)sulfonylpyrrolidin-3-yl]oxyquinoline | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H16ClFN2O3S/c20-16-11-15(6-7-17(16)21)27(24,25)23-10-8-14(12-23)26-18-5-1-3-13-4-2-9-22-19(13)18/h1-7,9,11,14H,8,10,12H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SVUIQHNXIFTPAE-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CC1OC2=CC=CC3=C2N=CC=C3)S(=O)(=O)C4=CC(=C(C=C4)F)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H16ClFN2O3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

406.9 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 8-((1-((3-Chloro-4-fl

Biological Activity

8-((1-((3-Chloro-4-fluorophenyl)sulfonyl)pyrrolidin-3-yl)oxy)quinoline is a complex organic compound that has garnered attention in medicinal chemistry due to its unique structural features and potential biological activities. This compound combines a quinoline core with a pyrrolidine ring and a sulfonyl group, which may contribute to its pharmacological properties.

Structural Characteristics

The molecular formula of this compound is , with a molecular weight of 406.9 g/mol. The presence of the chloro and fluoro substituents on the phenyl ring enhances the compound's reactivity and biological interactions.

| Property | Value |

|---|---|

| Molecular Formula | C₁₉H₁₆ClFN₂O₃S |

| Molecular Weight | 406.9 g/mol |

| CAS Number | 2034242-27-6 |

The biological activity of this compound is primarily attributed to its interaction with specific kinases, particularly casein kinase 1 gamma (CK1γ) and casein kinase 1 epsilon (CK1ε). These kinases play critical roles in various cellular processes, including cell cycle regulation, circadian rhythm, and signal transduction pathways. The inhibition of CK1 isoforms by this compound can lead to significant alterations in these processes, potentially providing therapeutic benefits in diseases such as cancer and neurodegenerative disorders .

Target Pathways

The inhibition of CK1γ and CK1ε can affect multiple biochemical pathways:

- Cell Cycle Regulation : Disruption in kinase activity can lead to uncontrolled cell proliferation.

- Circadian Rhythms : Modulation of CK1 activity may influence circadian clock genes, impacting sleep-wake cycles and metabolic processes.

Anticancer Properties

Research indicates that derivatives of quinoline compounds exhibit anticancer activities through various mechanisms, including apoptosis induction and cell cycle arrest. In vitro studies have shown that modifications to the quinoline structure can enhance cytotoxic effects against cancer cell lines .

Antiviral Activity

Recent studies suggest that compounds similar to this compound possess antiviral properties. For instance, derivatives have been evaluated for their effectiveness against viruses like H5N1, showing promising inhibition rates coupled with low cytotoxicity .

Case Studies

A notable study explored the synthesis and biological evaluation of various quinoline derivatives, including those with sulfonyl groups. The findings indicated that certain derivatives exhibited significant antibacterial activity against strains such as Pseudomonas aeruginosa and Klebsiella pneumoniae, with inhibition zones comparable to standard antibiotics .

Table: Biological Activity Summary

| Activity Type | Target | Effectiveness |

|---|---|---|

| Anticancer | Various cancer cell lines | Induces apoptosis; cell cycle arrest |

| Antiviral | H5N1 virus | High inhibition; low cytotoxicity |

| Antibacterial | Pseudomonas aeruginosa | Inhibition zone: 22 mm |

| Klebsiella pneumoniae | Inhibition zone: 25 mm |

Scientific Research Applications

Anticancer Activity

Research indicates that compounds with similar structures to 8-((1-((3-Chloro-4-fluorophenyl)sulfonyl)pyrrolidin-3-yl)oxy)quinoline exhibit significant anticancer properties. For instance, derivatives of quinoline have been studied for their ability to inhibit tumor growth and induce apoptosis in cancer cell lines. A study published in the European Journal of Medicinal Chemistry highlighted the synthesis of quinoline derivatives that showed promising activity against various cancer types, suggesting that the compound may serve as a lead structure for developing new anticancer agents .

Antimicrobial Properties

Quinoline derivatives are known for their antimicrobial effects, which can be attributed to their ability to interfere with bacterial DNA synthesis. The compound's structural features may enhance its potency against resistant strains of bacteria. Research has demonstrated that similar compounds can inhibit the growth of pathogens such as Staphylococcus aureus and Escherichia coli, indicating potential applications in treating infections .

Neurological Applications

The pyrrolidine component of the compound suggests potential applications in treating neurological disorders. Compounds with similar structures have been explored for their neuroprotective effects and ability to modulate neurotransmitter systems. For example, studies have shown that certain quinoline derivatives can act as inhibitors of acetylcholinesterase, making them candidates for Alzheimer's disease treatment .

Case Study 1: Anticancer Activity

A study focused on a series of quinoline derivatives, including those structurally related to this compound, demonstrated significant cytotoxic effects against human cancer cell lines. The mechanism was attributed to the induction of apoptosis via the mitochondrial pathway, showcasing the compound's potential as an anticancer agent.

Case Study 2: Antimicrobial Efficacy

In another investigation, researchers synthesized several quinoline-based compounds and tested their efficacy against multidrug-resistant bacterial strains. The results indicated that some derivatives exhibited minimum inhibitory concentrations lower than those of standard antibiotics, highlighting their potential as novel antimicrobial agents.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The compound shares structural motifs with other sulfonyl-substituted quinoline derivatives. Below is a detailed comparison based on synthesis, substituent effects, and inferred structure-activity relationships (SAR).

Structural Analogues from Published Syntheses

Compound 8b (3-(4-Chlorophenylsulfonyl)-8-(1-methylpiperidin-4-ylamino)quinoline)

- Core structure: Quinoline substituted at the 3-position with a 4-chlorophenylsulfonyl group and at the 8-position with a 1-methylpiperidin-4-ylamino group.

- Key differences: Substituent position: Sulfonyl group at quinoline’s 3-position vs. the pyrrolidine’s 1-position in the target compound. Heterocyclic linker: Piperidine (6-membered ring) vs. pyrrolidine (5-membered ring), affecting conformational flexibility and steric bulk. Aromatic substitution: 4-Chlorophenyl vs. 3-chloro-4-fluorophenyl, altering electronic properties (e.g., fluorine’s electron-withdrawing effect).

Compound 6b (8-Acetamino-3-(4-chlorophenylsulfonyl)quinoline)

- Core structure: Quinoline with a 4-chlorophenylsulfonyl group at the 3-position and an acetamino group at the 8-position.

- Key differences: Functional group: Acetamino (electron-withdrawing) vs. pyrrolidinyloxy (electron-neutral/lipophilic), influencing solubility and target interactions. Synthesis route: Oxidative sulfonation using magnesium monoperoxyphthalate vs. reductive amination or sulfonylation steps inferred for the target compound.

Inferred Structure-Activity Relationships (SAR)

- Sulfonyl Group Position: Compounds with sulfonyl groups at the quinoline’s 3-position (e.g., 8b, 6b) may prioritize planar interactions with targets, while the target compound’s sulfonyl-pyrrolidine motif could enable 3D binding in enzyme pockets.

- Heterocyclic Linker: Pyrrolidine’s smaller ring size (vs.

- Aromatic Halogenation :

- The 3-chloro-4-fluorophenyl group in the target compound introduces both chlorine’s lipophilicity and fluorine’s metabolic stability, contrasting with 4-chlorophenyl’s simpler electronic profile.

Q & A

Q. Table 1: Optimization Parameters for Key Synthetic Steps

How can researchers optimize the coupling efficiency between the pyrrolidine sulfonyl moiety and the quinoline core?

Answer:

Optimization strategies include:

- Solvent Selection : Polar aprotic solvents (e.g., DMSO or DMF) enhance nucleophilicity of the oxygen atom in pyrrolidine .

- Catalyst Screening : Transition metal catalysts (e.g., Pd for cross-coupling) or Lewis acids (e.g., Sc(OTf)) improve reaction rates .

- Temperature Control : Microwave-assisted synthesis reduces reaction time (e.g., 100°C for 30 minutes) .

Advanced Tip : Use computational modeling (DFT calculations) to predict steric and electronic effects of substituents on coupling efficiency .

What spectroscopic techniques are most effective for characterizing the structural integrity of this compound?

Answer:

- NMR Spectroscopy : H and C NMR confirm regiochemistry of the sulfonyl-pyrrolidine and quinoline linkage. F NMR validates fluorine substitution .

- X-ray Crystallography : Resolves stereochemical ambiguities in the pyrrolidine ring and quinoline orientation .

- High-Resolution Mass Spectrometry (HRMS) : Verifies molecular formula (e.g., [M+H] peak at m/z 444.0821) .

How can discrepancies in NMR spectral data between theoretical predictions and experimental results be resolved?

Answer:

- 2D NMR Techniques : Use COSY, HSQC, and HMBC to assign overlapping proton signals (e.g., pyrrolidine CH groups) .

- Computational Validation : Compare experimental H NMR shifts with DFT-calculated chemical shifts (GIAO method) .

- Dynamic Effects : Variable-temperature NMR (e.g., 298–373 K) identifies conformational flexibility in the pyrrolidine ring .

What in vitro assays are recommended for preliminary evaluation of biological activity?

Answer:

Q. Table 2: Standard Assay Conditions

| Assay Type | Cell Line/Strain | Incubation Time | Key Reagents | References |

|---|---|---|---|---|

| MTT | HeLa | 48–72 h | DMEM, FBS | |

| Broth Microdilution | E. coli ATCC 25922 | 18–24 h | Mueller-Hinton broth |

What strategies can elucidate the structure-activity relationship (SAR) of derivatives?

Answer:

- Isosteric Replacement : Substitute the 3-chloro-4-fluorophenyl group with CF or Br to assess electronic effects .

- Scaffold Hopping : Replace pyrrolidine with piperidine or morpholine to study steric impacts .

- Proteomics Profiling : Use affinity chromatography to identify protein targets (e.g., quinoline-binding kinases) .

Which HPLC parameters should be optimized for high-resolution separation from intermediates?

Answer:

- Column : C18 reverse-phase (5 µm, 250 mm × 4.6 mm) .

- Mobile Phase : Gradient of 0.1% formic acid in water/acetonitrile (5% → 95% over 20 min) .

- Detection : UV at 254 nm (quinoline absorbance) .

How can co-elution issues in LC-MS analysis of degradation products be addressed?

Answer:

- Tandem Columns : Use two orthogonal columns (C18 and HILIC) .

- Ion Mobility Spectrometry (IMS) : Separates isobaric degradation products .

- MS/MS Fragmentation : Monitor unique fragment ions (e.g., m/z 325 for quinoline core cleavage) .

What in vitro models are appropriate for initial toxicity screening?

Answer:

- Hepatotoxicity : Primary hepatocyte cultures (LDH leakage assay) .

- Genotoxicity : Ames test (TA98 strain) for mutagenicity .

- Cardiotoxicity : hERG potassium channel inhibition assay .

How can metabolic stability assays predict in vivo toxicity?

Answer:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.